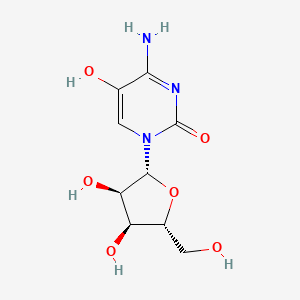
5-Hydroxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxycytidine is a modified nucleoside derived from cytidine, characterized by the presence of a hydroxyl group at the 5th position of the cytosine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxycytidine typically involves the oxidation of cytidine. One common method includes the use of 5-hydroxyuracil as a starting material, which undergoes a three-step enzymatic process to yield this compound . The reaction conditions often involve the use of formic acid and acetonitrile as solvents, with oxalic acid as a reducing agent to prevent further oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned enzymatic processes. Optimization of reaction conditions and purification techniques would be crucial to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under certain conditions.
Reduction: The compound can be reduced to its corresponding glycols.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Oxalic acid as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products:
Oxidation Products: Further oxidized forms of this compound.
Reduction Products: Corresponding glycols and formic acid conjugates.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA modifications and its impact on genetic coding and expression.
Medicine: The active metabolite of molnupiravir, a drug used to treat COVID-19, is derived from this compound.
Mecanismo De Acción
The mechanism of action of 5-Hydroxycytidine, particularly in its role as the active metabolite of molnupiravir, involves its incorporation into the viral RNA. The compound targets the RNA-dependent RNA polymerase enzyme, causing it to make errors during the replication process .
Comparación Con Compuestos Similares
N4-Hydroxycytidine: Another hydroxylated derivative of cytidine with similar antiviral properties.
5-Hydroxyuracil: A precursor in the synthesis of 5-Hydroxycytidine.
8-Oxo-dG: An oxidized form of guanine that also plays a role in mutagenesis.
Uniqueness: this compound is unique due to its specific hydroxylation at the 5th position, which imparts distinct chemical and biological properties. Its role as the active metabolite of molnupiravir highlights its significance in antiviral therapy, particularly against SARS-CoV-2 .
Propiedades
Número CAS |
39638-73-8 |
|---|---|
Fórmula molecular |
C9H13N3O6 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
MPPUDRFYDKDPBN-UAKXSSHOSA-N |
SMILES isomérico |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)O |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


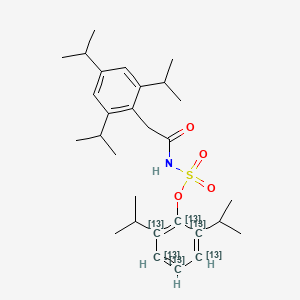
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
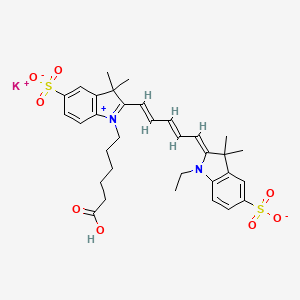


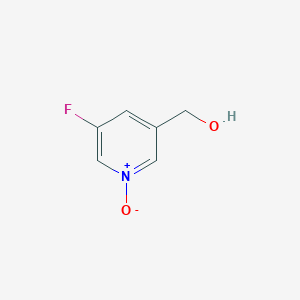
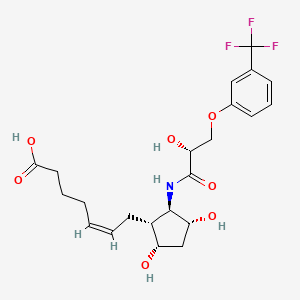
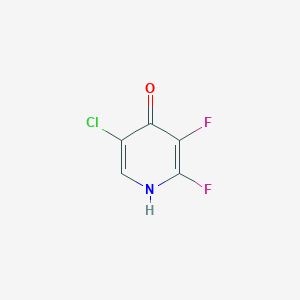
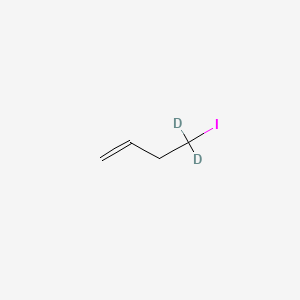
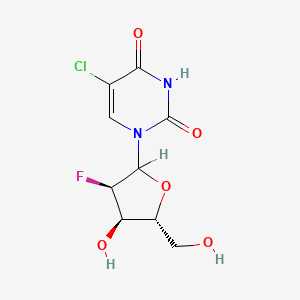
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
